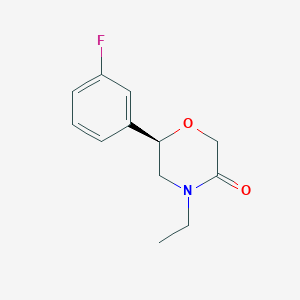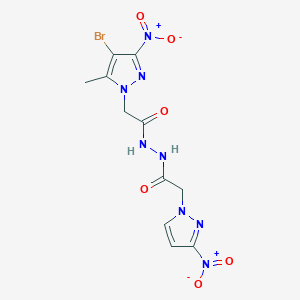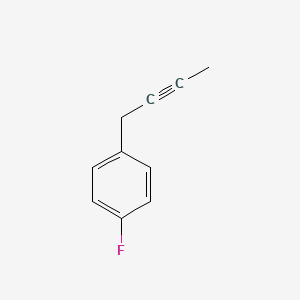
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-4-éthyl-6-(3-fluorophényl)morpholin-3-one est un composé chimique appartenant à la famille des morpholinones. Ce composé est caractérisé par la présence d'un cycle morpholine substitué par un groupe éthyle en position 4 et un groupe 3-fluorophényle en position 6.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de (6R)-4-éthyl-6-(3-fluorophényl)morpholin-3-one implique généralement les étapes suivantes :
Formation du cycle morpholine : La première étape implique la formation du cycle morpholine par une réaction de cyclisation. Cela peut être réalisé en faisant réagir une amine appropriée avec un époxyde dans des conditions acides ou basiques.
Introduction du groupe éthyle : Le groupe éthyle est introduit en position 4 du cycle morpholine par une réaction d'alkylation. Cela peut être fait en utilisant des halogénures d'éthyle en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium.
Substitution par le groupe 3-fluorophényle : La dernière étape implique la substitution de la position 6 par un groupe 3-fluorophényle. Cela peut être réalisé par une réaction de substitution aromatique nucléophile en utilisant un composé aromatique fluoré approprié.
Méthodes de Production Industrielle
La production industrielle de (6R)-4-éthyl-6-(3-fluorophényl)morpholin-3-one suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les méthodes industrielles courantes incluent la synthèse en écoulement continu et le traitement par lots, avec un contrôle minutieux de la température, de la pression et du temps de réaction.
Analyse Des Réactions Chimiques
Types de Réactions
(6R)-4-éthyl-6-(3-fluorophényl)morpholin-3-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fluorophényle, en utilisant des nucléophiles tels que des amines ou des thiols.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium en milieu acide, peroxyde d'hydrogène en milieu basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre, borohydrure de sodium dans le méthanol.
Substitution : Amines ou thiols en présence d'une base telle que la triéthylamine.
Principaux Produits Formés
Oxydation : Dérivés oxydés avec des fonctionnalités oxygénées supplémentaires.
Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant l'atome de fluor.
Applications de Recherche Scientifique
(6R)-4-éthyl-6-(3-fluorophényl)morpholin-3-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer et des troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'Action
Le mécanisme d'action de (6R)-4-éthyl-6-(3-fluorophényl)morpholin-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à la modulation des voies biochimiques. Par exemple, il a été étudié comme un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR), qui joue un rôle crucial dans la signalisation cellulaire et la progression du cancer .
Applications De Recherche Scientifique
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Composés Similaires
(6R)-6-(3-Fluorophényl)-4-[(1R)-1-phényléthyle]morpholin-3-one : Structure similaire avec un groupe phényléthyle au lieu d'un groupe éthyle.
Dérivés de morpholin-3-one fusionnés à la quinazoline : Ces composés partagent le noyau morpholinone, mais sont fusionnés avec des cycles quinazolines et ont montré des activités inhibitrices significatives contre l'EGFR.
Unicité
(6R)-4-éthyl-6-(3-fluorophényl)morpholin-3-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un groupe éthyle et d'un groupe 3-fluorophényle sur le cycle morpholine en fait un composé précieux pour la recherche et le développement ciblés.
Propriétés
Numéro CAS |
920801-75-8 |
|---|---|
Formule moléculaire |
C12H14FNO2 |
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1 |
Clé InChI |
BVAJPPMWRNTJJC-NSHDSACASA-N |
SMILES isomérique |
CCN1C[C@H](OCC1=O)C2=CC(=CC=C2)F |
SMILES canonique |
CCN1CC(OCC1=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)
![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)

![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)


![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)

![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
